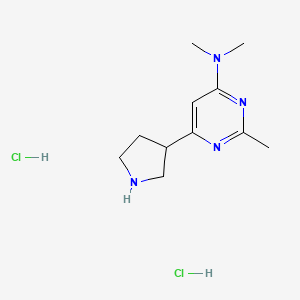
N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Übersicht
Beschreibung
N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4 and its molecular weight is 279.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,N,2-Trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS: 1361113-05-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H20Cl2N4
- Molecular Weight: 279.22 g/mol
- CAS Number: 1361113-05-4
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. For instance, a study evaluating related pyrimidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 8 |
| N,N,2-trimethyl derivative | P. mirabilis | 32 |
The above data indicate that compounds similar to N,N,2-trimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine exhibit varying degrees of effectiveness against common pathogens, suggesting that structural modifications can enhance antibacterial potency.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer applications . Research indicates that certain derivatives of pyrimidine compounds can induce apoptosis in cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and found that:
- IC50 Values : The IC50 value was determined to be approximately 10 µM, indicating effective inhibition of cell proliferation.
- Mechanism of Action : The compound was observed to cause DNA fragmentation and cell cycle arrest at the G1 phase.
These findings suggest that the compound may exert its anticancer effects through multiple pathways, including induction of apoptosis and inhibition of cell cycle progression.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in DNA synthesis and repair.
- Receptor Modulation : Potential interactions with cellular receptors involved in signaling pathways related to growth and survival.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibition of DNA polymerases |
| Apoptosis Induction | Activation of caspases leading to programmed cell death |
| Cell Cycle Arrest | Interference with cyclin-dependent kinases |
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-6-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-8-13-10(9-4-5-12-7-9)6-11(14-8)15(2)3;;/h6,9,12H,4-5,7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAVIWAZPJEZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















